5-[benzyl(methyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
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Description
The compound belongs to a class of chemicals characterized by the presence of oxazole rings, known for their diverse chemical reactivities and potential for creating various derivatives. This class of compounds is significant in chemical synthesis and pharmaceutical research due to their structural versatility and biological activities.
Synthesis Analysis
The synthesis of oxazole derivatives often involves strategies such as cyclization reactions, where precursors like amino alcohols and carboxylic acids or their derivatives are combined under specific conditions. For example, Albert et al. (1973) describe the synthesis of triazole derivatives, which share some synthetic pathways with oxazoles, by acidic hydrolysis and hydrogenation processes (Albert, 1973). Similarly, Cobb et al. (2004) present a stereoselective synthesis approach that could be adapted for oxazole derivatives, illustrating the versatility of carbonitrile groups in chemical synthesis (Cobb et al., 2004).
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing one oxygen and one nitrogen atom. This structure imparts specific electronic and steric properties to the compound, influencing its reactivity and interactions. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used for structural elucidation. For instance, Zhang (2013) discusses the crystal structure of a polysubstituted benzene compound, highlighting the importance of structural analysis in understanding compound properties (Zhang, 2013).
Scientific Research Applications
Synthesis and Structural Modification
The compound 5-[benzyl(methyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile, due to its complex structure, plays a significant role in the synthesis and structural modification of various organic compounds. Researchers have developed methodologies to synthesize novel compounds by modifying structures similar to this compound. For instance, studies have demonstrated the synthesis of 1,2,4-triazole derivatives, showcasing a broad spectrum of antimicrobial activities. These derivatives are synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, highlighting the versatility in creating compounds with potential biological applications (Bektaş et al., 2010).
Antimicrobial Activities
Several studies emphasize the antimicrobial properties of compounds derived from similar chemical structures. Novel antimicrobial agents have been synthesized, characterized, and evaluated for their effectiveness against various microorganisms. These compounds, which undergo specific synthetic pathways, exhibit good to moderate antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Chemical Synthesis and Applications
The chemical synthesis processes involving similar compounds have been adapted to overcome challenges such as the instability of the oxazole ring. This adaptation has led to the creation of a wide range of molecules, including pyrimido[5,4-d]- and pyrido[3,2-d]oxazoles, further expanding the scope of applications in various fields of research and development (Lemaire et al., 2015).
Advanced Material Development
In the realm of advanced materials, similar structures have been explored for their potential applications. For example, the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles has been explored as novel probes for positron emission tomography (PET) to image tyrosine kinase in cancers. This signifies the compound's contribution to advancing diagnostic tools and techniques in medical research, showcasing its importance beyond basic chemical synthesis (Wang et al., 2006).
properties
IUPAC Name |
5-[benzyl(methyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-23(12-14-7-3-2-4-8-14)19-16(11-21)22-18(25-19)13-24-17-10-6-5-9-15(17)20/h2-10H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQRIFNNAOMFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(O2)COC3=CC=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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